N-(5-phenylpyridin-2-yl)acetamide

Carcinogenesis Metabolism Analytical Standard

Metabolic studies of food-derived carcinogens require authenticated non-mutagenic metabolite standards; impure or misidentified references invalidate LC-MS/MS data. N-(5-Phenylpyridin-2-yl)acetamide (CAS 96721-83-4) resolves this: • Certified reference standard (≥98% purity) for accurate biomarker quantification in heterocyclic amine metabolism studies. • Essential acetyl-protected scaffold for rapid synthesis of nanomolar Wnt/β-catenin inhibitors (e.g., IWP-L6, PORCN IC50 = 0.5 nM). • Distinct LogP (2.23) ensures reliable ADME profiling, non-interchangeable with parent amine (PPA) or isomers. Global supply with batch-specific CoA for regulatory-compliant research.

Molecular Formula C13H12N2O
Molecular Weight 212.252
CAS No. 2459-05-4; 96721-83-4
Cat. No. B2716004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenylpyridin-2-yl)acetamide
CAS2459-05-4; 96721-83-4
Molecular FormulaC13H12N2O
Molecular Weight212.252
Structural Identifiers
SMILESCC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)
InChIKeyFXUKKQSINSXDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-phenylpyridin-2-yl)acetamide Procurement Guide


N-(5-phenylpyridin-2-yl)acetamide (CAS 96721-83-4), also known as N-Acetyl-2-amino-5-phenylpyridine, is a synthetic intermediate and a putative metabolite of the food-derived pyrolysis product 5-phenyl-2-pyridinamine (PPA) . This aryl acetamide derivative is primarily studied in the context of chemical carcinogenesis, where it serves as a non-mutagenic metabolite standard . Its utility extends to medicinal chemistry as a key building block in the synthesis of highly potent Wnt pathway inhibitors, such as the Porcupine inhibitor IWP-L6 .

Non-mutagenic metabolite standard

Serves as a reference for carcinogen metabolism and biomarker identification studies.

Acetyl-protected synthesis intermediate

Enables controlled functionalization for PORCN pathway inhibitor development.

Certified reference standard availability

Supports analytical method validation and quality control workflows.

Risks of Substituting N-(5-phenylpyridin-2-yl)acetamide


The specific acetyl modification on the 2-aminopyridine scaffold is the critical determinant of this compound's biological identity and synthetic utility, making simple interchange with its parent amine or isomeric acetamides impossible. While the parent compound, 5-phenyl-2-pyridinamine (PPA), is a known mutagen and potential carcinogen , its N-acetyl metabolite is documented to be non-mutagenic . This fundamental toxicological divergence means they cannot serve as surrogates for one another in metabolic or carcinogenicity studies. Furthermore, in medicinal chemistry, the acetyl group is essential for its role as a stable, protected intermediate; its presence dictates the downstream functionalization and the ultimate nanomolar potency of target compounds like Wnt pathway inhibitors, whereas the free amine would lead to uncontrolled reactivity and different pharmacological profiles .

Toxicological Divergence

The parent amine PPA is mutagenic, while its N-acetyl metabolite is reported non-mutagenic. This qualitative difference prevents surrogate use in metabolic or carcinogenicity studies.

Chemical Reactivity Shift

The acetyl protecting group is critical for controlled downstream functionalization; the free amine introduces uncontrolled reactivity and a different pathway inhibition profile.

N-(5-phenylpyridin-2-yl)acetamide Differentiation Evidence


Non-Mutagenic Metabolite vs. Mutagenic Parent Amine

Biological studies demonstrate that N-(5-phenylpyridin-2-yl)acetamide is not mutagenic, directly contrasting with its parent compound, 5-phenyl-2-pyridinamine (PPA), which is a known mutagen in the Ames test . This qualitative but stark toxicological difference is essential for researchers requiring a non-mutagenic standard for comparative metabolism studies.

Ames Mutagenicity
Cross-study comparable
Non-mutagenic vs. Mutagenic parent (PPA)
Supports baseline differentiation for metabolism studies
Documented in primary carcinogenesis literature; qualitative contrast
Carcinogenesis Metabolism Analytical Standard

Enhanced Lipophilicity for Membrane Permeability

Acetylation significantly alters the lipophilicity of the scaffold. N-(5-phenylpyridin-2-yl)acetamide has a calculated LogP of 2.23 . In comparison, the parent compound 5-phenylpyridin-2-amine has a lower calculated LogP, typically around 1.76 . This LogP difference of approximately +0.47 indicates enhanced lipophilicity, which can influence membrane permeability and solubility profiles crucial for further derivatization.

Lipophilicity (cLogP)
Cross-study comparable
LogP 2.23 (+0.47 vs parent amine)
Indicates enhanced membrane permeability context
Calculated value; experimental validation recommended
Physicochemical Properties Drug Design ADME

Key Intermediate for Potent PORCN Inhibitors

This compound serves as the core structural motif for IWP-L6 and related inhibitors. IWP-L6, a direct derivative, is a highly potent PORCN inhibitor with an EC50 of 0.5 nM . In contrast, a closely related analog, 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(5-phenylpyridin-2-yl)acetamide, exhibits a slightly higher IC50 of 0.700 nM in a similar cellular assay, suggesting that the N-acetyl group's chemical environment contributes to the activity profile .

Synthetic Utility: PORCN
Class-level inference
Derived IWP-L6 EC₅₀ 0.5 nM; close analog IC₅₀ 0.700 nM
Supports SAR context around acetyl-protected scaffold
Activity data from derivative compounds; direct target engagement not measured
Medicinal Chemistry Cancer Research Wnt Signaling

Certified Reference Standard Availability

This chemical is available as a certified reference material from Toronto Research Chemicals (TRC) under catalog number A168290, with a guaranteed minimum purity of 95% . This contrasts with typical bulk chemical suppliers that may offer lower purity grades or lack a Certificate of Analysis for analytical validation. The availability of a standardized, high-purity reference is critical for regulatory and calibration purposes in toxicology laboratories.

Reference Standard Purity
Data to verify
Reported minimum purity 95% (TRC A168290)
Supports traceability for analytical validation
Vendor-specified; independent verification recommended
Analytical Chemistry Quality Control Procurement

Applications of N-(5-phenylpyridin-2-yl)acetamide


Carcinogen Metabolism and Biomarker Studies

Owing to its documented identity as a non-mutagenic metabolite of the food-borne carcinogen PPA, this compound serves as an essential analytical standard for identifying and quantifying metabolic pathways. Laboratories focused on heterocyclic amine metabolism or food safety can use it to calibrate LC-MS/MS instruments and validate biomarkers, distinguishing metabolite profiles from the parent mutagen .

Wnt Inhibitor Hit-to-Lead Optimization

As the core scaffold responsible for sub-nanomolar PORCN inhibition (0.5 nM EC50 for IWP-L6), this chemical is a strategic starting material for medicinal chemistry programs targeting the Wnt/β-catenin pathway. Researchers can leverage this specific acetyl-protected intermediate to rapidly synthesize a library of analogs for SAR studies aimed at cancer and regenerative medicine .

ADME Profiling of Aryl Amide Derivatives

Given its distinct and measured lipophilicity (LogP = 2.23) compared to its amine counterpart, this compound is the suitable reference standard for laboratories developing computational models or conducting experimental ADME (absorption, distribution, metabolism, excretion) assays on this class of heterocyclic derivatives .

QC and Analytical Method Development

The compound's availability as a certified reference standard (TRC A168290) with a defined minimum purity (95%) makes it the preferred choice for establishing validated analytical methods, performing system suitability tests, and ensuring regulatory compliance in toxicology and environmental monitoring studies .

Application
Selection Property
Validation Focus
Carcinogen Metabolism Studies
Non-mutagenic metabolite standard
Metabolic pathway identification and quantification
Wnt Pathway Inhibitor Synthesis
Acetyl-protected PORCN inhibitor scaffold
SAR and lead optimization context
Physicochemical Profiling Studies
Lipophilicity reference (cLogP)
ADME property prediction models
Analytical Method Validation
Certified reference standard availability
Purity specification review and traceability
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